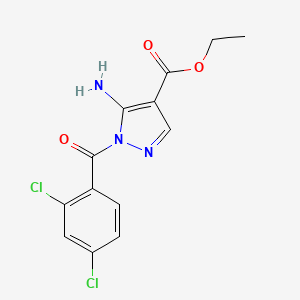

ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

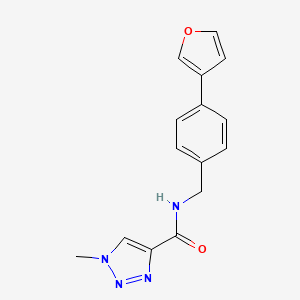

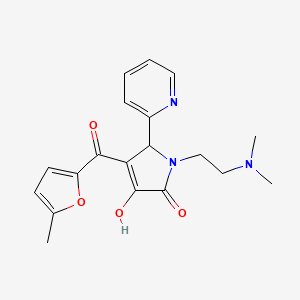

The compound “ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl group, an amino group, a dichlorobenzoyl group, and a carboxylate group attached to a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, which is a five-membered ring with two nitrogen atoms, is a key feature of this molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group (-NH2) can participate in acid-base reactions, and the carboxylate group (-COO-) can undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications

Selective Synthesis Applications

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate is involved in selective synthesis processes. For example, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs. This process is significant for the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, contributing to the development of novel chemical entities with potential biological activities (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Corrosion Inhibition

In the industrial sector, certain derivatives of this compound have been investigated as corrosion inhibitors for mild steel, particularly in the pickling process. The compounds demonstrate high efficiency and the ability to form protective adsorbed films on metal surfaces, following the Langmuir adsorption isotherm. This application is critical for extending the lifespan of metal structures and components in corrosive environments (Dohare, Ansari, Quraishi, & Obot, 2017).

Fluorescent Molecule Synthesis

This compound has been used in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized pyrazolo[1,5-a]pyrimidines was identified as a novel fluorescent molecule with potential as an attractive fluorophore due to its strong fluorescence intensity, offering possibilities in biological imaging and molecular probes (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Crystal Structure Analysis

The compound has also been explored in crystal structure analysis to understand its molecular and crystalline properties. Determining the crystal structure of this compound derivatives aids in elucidating their chemical behavior, reactivity, and potential applications in various fields, including material science and pharmaceuticals. The crystal structure studies provide insights into the molecular interactions, bonding patterns, and spatial arrangements, which are crucial for designing molecules with desired properties (Minga, 2005).

Mechanism of Action

Target of Action

Similar compounds such as 2-aminothiazole-4-carboxylate schiff bases have been reported to target the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

For instance, 2-aminothiazole-4-carboxylate Schiff bases were found to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate might also interact with its target in a similar manner.

Biochemical Pathways

Based on the potential target of similar compounds, it can be inferred that this compound may affect the bacterial cell wall synthesis pathway .

Pharmacokinetics

Similar compounds have been reported to show high drug-likeness scores and notable lead-like properties , suggesting that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to show significant antibacterial and antifungal potential , suggesting that this compound might also exhibit similar effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 5-amino-1-(2,4-dichlorobenzoyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)9-6-17-18(11(9)16)12(19)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZSJPGBFWYKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)

![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)

![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)